molecular formula C10H10O3S B6278075 ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate CAS No. 1333395-93-9

ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate

Cat. No. B6278075
CAS RN: 1333395-93-9
M. Wt: 210.2
InChI Key:
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Description

Ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate (ETO) is an organic compound composed of a thiophene ring, an ethyl ester, and an oxo group. It is a colorless liquid with a low melting point and a strong, unpleasant odor. ETO has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a building block for more complex compounds. In addition, ETO has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.

Scientific Research Applications

ETO has been used in a variety of scientific research applications. For example, it has been used as a reagent in organic synthesis to synthesize a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In addition, ETO has been used as a building block for the synthesis of more complex compounds. It has also been used in the synthesis of functionalized thiophene-based polymers and as a precursor for the synthesis of thiophene-based monomers.

Mechanism of Action

The mechanism of action of ETO is not yet fully understood. However, it is believed to act by binding to certain proteins or enzymes in the body, which then activate or inhibit certain biochemical pathways. This binding can lead to changes in the activity of certain enzymes, which can in turn lead to changes in the physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETO have been studied in a variety of organisms, including bacteria, yeast, and mammals. In general, ETO has been found to have a variety of effects on biochemical and physiological processes, including the inhibition of certain enzymes, the activation of certain pathways, and the modulation of gene expression. In addition, ETO has been found to have anti-inflammatory, antioxidant, and antifungal properties.

Advantages and Limitations for Lab Experiments

ETO has several advantages for use in laboratory experiments. For example, it is relatively inexpensive, easy to handle, and can be used in a variety of reactions. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it is toxic and should be handled with caution. In addition, it is volatile and can be difficult to control in certain experiments.

Future Directions

There are several potential future directions for the use of ETO in scientific research. For example, it could be used to develop new therapeutic agents for the treatment of various diseases. In addition, it could be used to create new materials for use in industrial applications. Finally, it could be used to study the biochemical and physiological effects of ETO on a variety of organisms, including bacteria, yeast, and mammals.

Synthesis Methods

ETO is synthesized through a two-step process. The first step involves the reaction of 3-ethoxy-2-thiophenecarboxaldehyde with ethyl chloroformate in the presence of a base, such as sodium hydroxide, to form ethyl (ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate)-2-oxo-4-(thiophen-3-yl)but-3-enoate. The second step involves the reaction of ETO with a suitable nucleophile, such as an alcohol, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate involves the condensation of ethyl acetoacetate with thiophene-3-carbaldehyde, followed by the addition of a Michael acceptor to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Thiophene-3-carbaldehyde", "Michael acceptor" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate with thiophene-3-carbaldehyde in the presence of a base to form ethyl (3E)-3-(thiophen-3-yl)but-2-enoate", "Step 2: Addition of a Michael acceptor, such as methyl vinyl ketone, to ethyl (3E)-3-(thiophen-3-yl)but-2-enoate in the presence of a base to form ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate" ] }

CAS RN

1333395-93-9

Product Name

ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate

Molecular Formula

C10H10O3S

Molecular Weight

210.2

Purity

98

Origin of Product

United States

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